molecular formula C12H14ClNO2 B11740381 Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B11740381
M. Wt: 239.70 g/mol
InChI Key: LVQYIGYXJTTZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired enone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the dimethylamino group and the enone moiety allows it to form covalent or non-covalent interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-fluorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-methylphenyl)-3-(dimethylamino)prop-2-enoate

Uniqueness

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3

InChI Key

LVQYIGYXJTTZFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.